FXIa-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FXIa-IN-1 is a potent β-lactam covalent heparin-derived factor XIa inhibitor. Factor XIa inhibitors have emerged as promising therapeutic agents for treating thrombotic diseases due to their ability to combine anticoagulant and profibrinolytic effects with a low bleeding risk .
Preparation Methods
The synthesis of FXIa-IN-1 involves a series of chemical reactions. The target compounds with isoquinoline rings are synthesized via 13 steps of chemical reactions . The synthetic route includes the incorporation of bicyclic isoquinoline and naphthalene fragments, which are designed to replace the aniline motif of asundexian . The reaction conditions and specific reagents used in each step are crucial for achieving the desired selectivity and potency of the final product .
Chemical Reactions Analysis
FXIa-IN-1 undergoes various types of chemical reactions, including substitution and cyclization reactions. The synthesis involves the use of common reagents such as isoquinoline and naphthalene derivatives . The major products formed from these reactions are the bicyclic compounds that exhibit selective inhibition of factor XIa and plasma kallikrein . The structural determinants, such as the carboxylic acid moiety and steric hindrance, play a pivotal role in retaining inhibition of factor XIa and plasma kallikrein .
Scientific Research Applications
FXIa-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is used to develop novel anticoagulants with reduced bleeding risk while preserving antithrombotic efficacy . In biological research, it serves as a tool to study the role of factor XIa in the coagulation cascade and its potential as a therapeutic target . The compound is also utilized in the development of chemical tools for investigating factor XIa activity, such as substrates, inhibitors, and activity-based probes .
Mechanism of Action
This compound exerts its effects by inhibiting factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade . The inhibition of factor XIa prevents the activation of factor IX, thereby reducing thrombin generation and clot formation . This mechanism of action makes this compound a valuable anticoagulant with a lower risk of bleeding compared to traditional anticoagulants .
Comparison with Similar Compounds
FXIa-IN-1 is unique due to its potent and selective inhibition of factor XIa. Similar compounds include other factor XIa inhibitors such as asundexian and compounds with bicyclic isoquinoline and naphthalene fragments . These compounds share a common mechanism of action but differ in their structural features and selectivity profiles . The incorporation of novel P2’ fragments in this compound enhances its selectivity and potency compared to other inhibitors .
Properties
Molecular Formula |
C20H19F3N4O5 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
(2S,3R)-3-[(2-aminopyridin-4-yl)methyl]-4-oxo-1-[[(1R)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamoyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19F3N4O5/c1-10(12-2-4-13(5-3-12)32-20(21,22)23)26-19(31)27-16(18(29)30)14(17(27)28)8-11-6-7-25-15(24)9-11/h2-7,9-10,14,16H,8H2,1H3,(H2,24,25)(H,26,31)(H,29,30)/t10-,14-,16+/m1/s1 |
InChI Key |
XIMAOIZVSDZWGY-HQQWDMGQSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2[C@@H]([C@H](C2=O)CC3=CC(=NC=C3)N)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2C(C(C2=O)CC3=CC(=NC=C3)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.